

Oseltamivir: A Technical Guide to Synthesis, Characterization, and Neuraminidase Inhibition

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For Researchers, Scientists, and Drug Development Professionals

Introduction

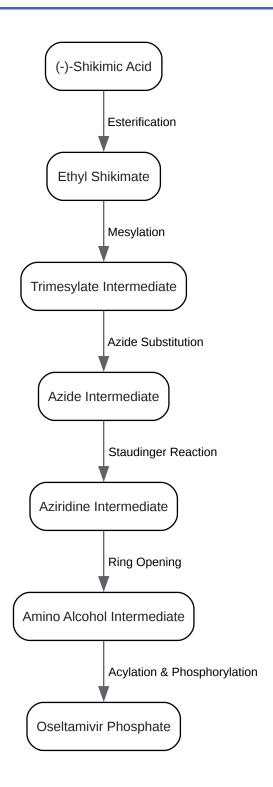
Oseltamivir, commercially known as Tamiflu, is a potent and selective inhibitor of the neuraminidase enzyme of influenza A and B viruses.[1][2] It is a prodrug that is hydrolyzed in vivo to its active form, oseltamivir carboxylate.[1][3] By blocking the action of neuraminidase, oseltamivir prevents the release of newly formed viral particles from infected cells, thereby halting the spread of the infection.[1][4] This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of oseltamivir, intended for researchers and professionals in the field of antiviral drug development.

Synthesis of Oseltamivir

The commercial synthesis of oseltamivir typically starts from (-)-shikimic acid, a naturally occurring compound.[5][6] Several total synthesis routes have also been developed.[5] This guide focuses on the widely recognized synthesis from (-)-shikimic acid.

Synthesis Workflow from (-)-Shikimic Acid





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Caption: Key stages in the synthesis of Oseltamivir from (-)-Shikimic Acid.

Experimental Protocol: Synthesis from (-)-Shikimic Acid



This protocol is a summarized representation of a common synthetic route. Researchers should consult detailed literature for specific reaction conditions and safety precautions.[6][7]

- Esterification of (-)-Shikimic Acid: (-)-Shikimic acid is reacted with ethanol in the presence of an acid catalyst to yield ethyl shikimate.[7]
- Mesylation: The ethyl shikimate is treated with methanesulfonyl chloride and a base to convert the hydroxyl groups into mesylates, forming a trimesylate intermediate.
- Azide Substitution: The trimesylate intermediate undergoes nucleophilic substitution with an azide salt, typically sodium azide, to introduce the azide group.[8]
- Staudinger Reaction and Aziridination: The azide intermediate is treated with a phosphine, such as triphenylphosphine, to induce a Staudinger reaction, which is followed by intramolecular cyclization to form an aziridine intermediate.[7][8]
- Aziridine Ring Opening: The aziridine ring is opened by a nucleophile, which also introduces the pentyloxy group.[5]
- Acylation and Phosphorylation: The resulting amino alcohol is then acylated to introduce the acetamido group, followed by treatment with phosphoric acid to yield the final product, oseltamivir phosphate.[5]

Characterization of Oseltamivir

The identity and purity of synthesized oseltamivir are confirmed through various analytical techniques.

Physicochemical Properties



Property	Value	Reference
Molecular Formula	C16H28N2O4	[9]
Molar Mass	312.41 g/mol	[9][10]
Melting Point	190–206 °C	[11]
Appearance	White crystalline solid	[11]
Solubility	Soluble in water (>500 mg/mL)	

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of oseltamivir.[12][13][14]

Experimental Protocol: HPLC Analysis

- Column: Kromasil C18, 5 μm, 250 mm × 4.6 mm i.d.[13]
- Mobile Phase: A gradient of acetonitrile and triethylamine buffer.[13] A common isocratic method uses a mixture of Methanol and Water (75:25% v/v).
- Flow Rate: 1.0 mL/min[13]
- Detection: UV at 215 nm or 223 nm.[13]
- Retention Time: Approximately 2.7 minutes under the specified isocratic conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy is used to confirm the chemical structure of oseltamivir.[15][16][17][18]

- ¹H NMR: Provides information on the number and types of protons in the molecule.
- 13C NMR: Provides information on the carbon skeleton.

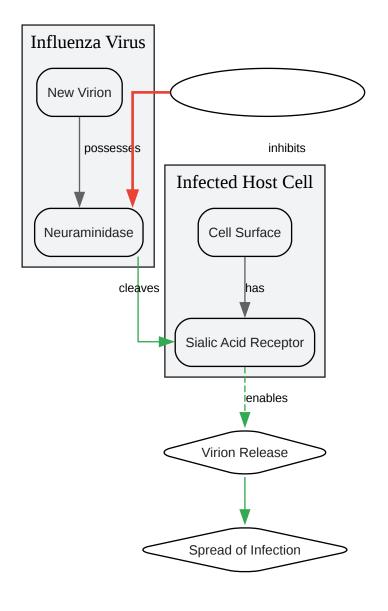
Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the compound.[19]



Biological Activity and Mechanism of Action

Oseltamivir is a competitive inhibitor of the viral neuraminidase enzyme.[1][9]

Mechanism of Action Signaling Pathway



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Caption: Oseltamivir's inhibition of neuraminidase blocks virion release.

The active metabolite, oseltamivir carboxylate, mimics the natural substrate (sialic acid) of the neuraminidase enzyme.[4] It binds to the active site of the enzyme, preventing it from cleaving sialic acid residues on the surface of the host cell.[4] This cleavage is essential for the release



of newly formed virus particles.[1] By inhibiting this process, oseltamivir effectively traps the viruses on the cell surface, preventing their spread to other cells.[4]

Neuraminidase Inhibition Assay

The inhibitory activity of oseltamivir is quantified by determining its half-maximal inhibitory concentration (IC₅₀). A common method is the fluorometric neuraminidase inhibition assay using the substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[20][21] [22]

Experimental Protocol: Fluorometric Neuraminidase Inhibition Assay[20][22]

- Virus Preparation: Influenza virus isolates are cultured and their neuraminidase activity is titrated.[22]
- Inhibitor Dilution: Oseltamivir carboxylate is serially diluted to a range of concentrations.[20]
- Incubation: The diluted virus is pre-incubated with the various concentrations of oseltamivir carboxylate.
- Substrate Addition: The MUNANA substrate is added to the virus-inhibitor mixture.[20][22]
- Fluorescence Reading: The plate is incubated, and the fluorescence of the product, 4-methylumbelliferone (4-MU), is measured at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.[20]
- IC₅₀ Calculation: The concentration of oseltamivir that reduces the neuraminidase activity by 50% is calculated to determine the IC₅₀ value.[21]

Inhibitory Activity of Oseltamivir

The IC₅₀ values of oseltamivir vary depending on the influenza virus strain and subtype.



Influenza Virus Strain/Subtype	Oseltamivir Carboxylate IC₅₀ (nM)	Reference
Influenza A (H1N1)	0.46 - 1.3	
Influenza A (H3N2)	0.4 - 0.9	_
Influenza B	2.5 - 8.0	_
Avian Influenza A (H5N1)	0.1 - 2.0	_

Note: These values are approximate and can vary based on the specific virus isolate and assay conditions.

Conclusion

This technical guide has provided a detailed overview of the synthesis, characterization, and biological activity of oseltamivir. The provided experimental protocols and data serve as a valuable resource for researchers in the field of antiviral drug discovery and development. The continued study of neuraminidase inhibitors like oseltamivir is crucial for the development of new and more effective treatments for influenza.

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